molecular formula C23H18BrN3O5 B2795779 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921849-84-5

6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2795779
CAS No.: 921849-84-5
M. Wt: 496.317
InChI Key: OXMZTWBXAKABAB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a pyridazine ring, and an amide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features to consider would include the planarity of the rings, the hybridization of the carbon atoms, and the presence of any chiral centers .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might participate in condensation or hydrolysis reactions, while the bromine atom could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces it can form .

Scientific Research Applications

GPR35 Agonist Development

A significant application of compounds structurally related to 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves their role as potent and selective agonists for the G protein-coupled receptor GPR35. The compound 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its tritium-labeled form, [(3)H]PSB-13253, have shown high affinity for the human GPR35 receptor in studies involving Chinese hamster ovary cells recombinantly expressing the receptor. This compound and its derivatives, particularly those with fluorine substitutions, represent the most potent GPR35 agonists known, with applications in studying the physiological and pathological roles of GPR35 in various diseases (Thimm et al., 2013).

Synthetic Methodologies and Chemical Synthesis

Research also focuses on the synthesis methodologies of compounds with similar structures, highlighting their potential in creating novel chemical entities with specific biological activities. Studies include the Reformatsky reaction with 2-oxo-2H-benzo[f]chromene-3-carboxylic acid esters and N-benzylamide to afford derivatives with potential biological applications. These synthetic approaches contribute to the development of new chemical entities for further pharmacological evaluation (Shchepin et al., 2003).

Antibacterial and Antifungal Agents

Some derivatives of the chromene carboxamide framework exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide have been evaluated for their biological properties, including antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh et al., 2010).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, or other fields, depending on its properties. Future research could involve exploring its synthesis, studying its properties, and investigating its potential applications .

Properties

IUPAC Name

6-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O5/c1-31-17-5-2-14(3-6-17)19-7-9-21(28)27(26-19)11-10-25-22(29)18-13-15-12-16(24)4-8-20(15)32-23(18)30/h2-9,12-13H,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMZTWBXAKABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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